DGAT1 Inhibitory Potency: CAS 90053-07-9 (IC50 20 nM) Demonstrates Sub-100 nM Affinity, Distinguished from Structurally Adjacent Acridone DGAT1 Inhibitors (10–94 nM Range) and CMA (No DGAT1 Activity)
In a biochemical assay measuring inhibition of recombinant human DGAT1 expressed in Sf9 cell membranes assessed via triglyceride synthesis by LC-MS, 10(9H)-Acridinebutanoic acid, 9-oxo- (CAS 90053-07-9) exhibited an IC50 of 20 nM [1]. This places the compound within the sub-100 nM potency tier of acridone-based DGAT1 inhibitors. By comparison, a structurally related 9-oxoacridinyl DGAT1 inhibitor (CHEMBL5203276, BDBM50599921) yielded an IC50 of 10–23 nM in independent DGAT1 assays, while another acridone-containing DGAT1 inhibitor (BDBM50438728, CHEMBL2414701) showed an IC50 of 94 nM against full-length human DGAT1 expressed in insect Sf9 cells [2][3]. In contrast, the N10-acetic acid acridone analog CMA (cridanimod, CAS 38609-97-1) has been extensively profiled as a murine STING agonist, progesterone receptor activator, and type I interferon inducer, with no evidence of DGAT1 inhibitory activity in publicly curated bioactivity databases [4]. The approximately 4.7-fold potency difference between CAS 90053-07-9 (IC50 20 nM) and the 94 nM acridone DGAT1 inhibitor illustrates the measurable impact of N10-side-chain optimization on DGAT1 target engagement within the acridone chemotype [1][3].
| Evidence Dimension | Inhibition of recombinant human DGAT1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 20 nM (CAS 90053-07-9) |
| Comparator Or Baseline | Comparator 1: CHEMBL5203276 (structurally related 9-oxoacridinyl DGAT1 inhibitor), IC50 = 10–23 nM. Comparator 2: BDBM50438728 (CHEMBL2414701, acridone DGAT1 inhibitor), IC50 = 94 nM. Comparator 3: CMA (CAS 38609-97-1), no DGAT1 inhibitory activity reported. |
| Quantified Difference | ~4.7-fold more potent than the 94 nM acridone DGAT1 inhibitor; comparable to the 10–23 nM acridone inhibitor; CMA shows a complete absence of DGAT1 engagement (qualitative difference in target profile). |
| Conditions | Recombinant human DGAT1 expressed in Sf9 cell membranes; inhibition of triglyceride synthesis measured by LC-MS after 1 h incubation (CAS 90053-07-9 and comparators); full-length human DGAT1 expressed in insect Sf9 cells using [14C]decanoylCoA substrate after 1.5 h (94 nM comparator). |
Why This Matters
For procurement decisions in DGAT1-targeted lipid metabolism or metabolic disease research, CAS 90053-07-9 offers a defined, single-digit to sub-100 nanomolar DGAT1 inhibitory potency that is absent in CMA and distinct from other acridone DGAT1 inhibitors within the same chemotype—making compound identity (CAS RN) critical for experimental reproducibility.
- [1] BindingDB. BDBM50599923 (CHEMBL5204128) – 4-(9-oxoacridin-10(9H)-yl)butanoic acid. Affinity data: IC50 20 nM for recombinant human DGAT1 expressed in Sf9 cell membrane; inhibition of triglyceride synthesis by LC-MS. URL: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50599923 (accessed 2026). View Source
- [2] BindingDB. BDBM50599921 (CHEMBL5203276) – Structurally related 9-oxoacridinyl DGAT1 inhibitor. Affinity data: IC50 10–23 nM for human DGAT1 in serum-starved HEK293 cells and Sf9 membranes. URL: https://ww.w.bindingdb.org (accessed 2026). View Source
- [3] BindingDB. BDBM50438728 (CHEMBL2414701) – Acridone DGAT1 inhibitor. Affinity data: IC50 94 nM for full-length human DGAT1 expressed in insect Sf9 cells using [14C]decanoylCoA. URL: https://www.bindingdb.org (accessed 2026). View Source
- [4] Cavlar, T.; Deimling, T.; Ablasser, A.; Hopfner, K.P.; Hornung, V. Species-specific detection of the antiviral small-molecule compound CMA by STING. The EMBO Journal 2013, 32(10), 1440–1450. CMA is a murine STING agonist; no DGAT1 activity reported. View Source
